![molecular formula C12H17N B1457100 N-[(3-methylphenyl)methyl]cyclobutanamine CAS No. 1247893-39-5](/img/structure/B1457100.png)
N-[(3-methylphenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(3-methylphenyl)methyl]cyclobutanamine (NMMCB) is an organic compound belonging to the class of cyclobutanamines. It is a monocyclic amine with a four-membered ring of methylene groups. NMMCB has been the subject of much scientific research in recent years due to its unique chemical structure and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-[(3-methylphenyl)methyl]cyclobutanamine has been explored for its synthesis and characterization. One study identifies a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was mistakenly advertised as a different 'research chemical'. This compound, with a pyrazole core, indicates bioisosteric replacement of an indazole ring, common in synthetic cannabinoids (McLaughlin et al., 2016).
Crystal Structure Analysis
- The crystal structure of compounds related to N-[(3-methylphenyl)methyl]cyclobutanamine has been analyzed, providing insights into their molecular configurations. For instance, the study of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole reveals the significance of these compounds in medicinal chemistry due to their biological activity, such as antibacterial effects (Sarı et al., 2002).
Metabolism and Toxicity Assessment
- In vitro assays have been conducted to assess the toxicity of compounds similar to N-[(3-methylphenyl)methyl]cyclobutanamine. A study on the toxicity assessment of 3-oxobutanamide derivatives, including N-(5-methyl-3-isoxazolyl)-3-oxo butanamide, against human lymphocytes and mitochondria, highlights the importance of early-stage toxicity evaluations in drug development (Razzaghi-Asl et al., 2017).
Biological Activities and Applications
- Research on compounds structurally similar to N-[(3-methylphenyl)methyl]cyclobutanamine reveals various biological activities. For instance, methyl sarcotroates A and B, with a similar cyclobutane ring system, show significant inhibitory activity against protein tyrosine phosphatase 1B, indicating potential therapeutic applications (Liang et al., 2013).
Analytical Characterization
- Analytical characterizations of N-alkyl-arylcyclohexylamines, closely related to N-[(3-methylphenyl)methyl]cyclobutanamine, provide essential data for identifying new substances of abuse. The study includes various methods such as gas chromatography and mass spectrometry, which are crucial for forensic and legislative purposes (Wallach et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-13-12-6-3-7-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMMAIQZUDPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
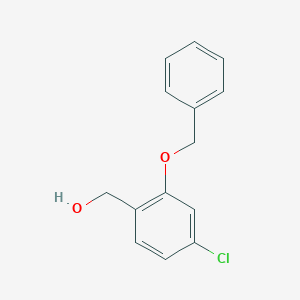
![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)
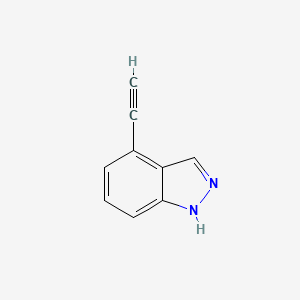
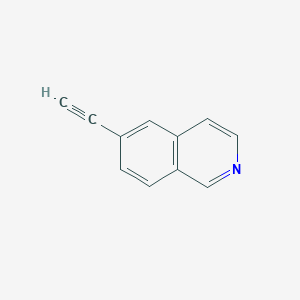
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
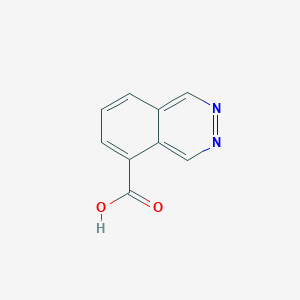
![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)
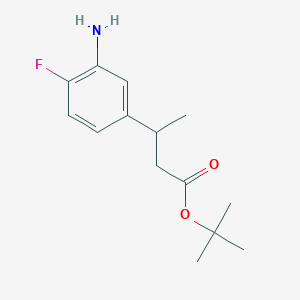
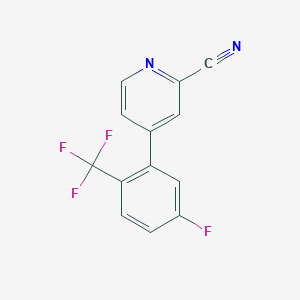
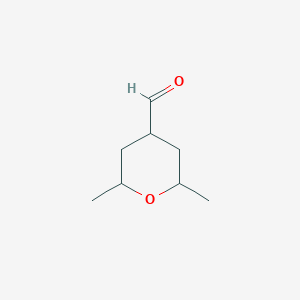
![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)